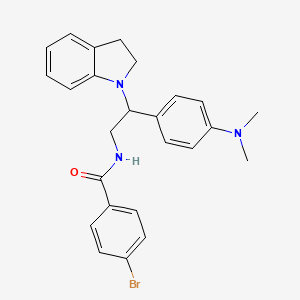

4-bromo-N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

4-bromo-N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26BrN3O/c1-28(2)22-13-9-19(10-14-22)24(29-16-15-18-5-3-4-6-23(18)29)17-27-25(30)20-7-11-21(26)12-8-20/h3-14,24H,15-17H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOAZJMLRBYTSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Br)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

These could include direct binding to the target, causing conformational changes that affect the target’s function, or interacting with the target’s signaling pathways.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives, it can be inferred that this compound likely affects multiple biochemical pathways. The downstream effects of these interactions could include changes in cellular signaling, gene expression, and metabolic processes.

Pharmacokinetics

The indole nucleus is known to be an important pharmacophore in many biologically active compounds, suggesting that this compound may have favorable adme properties. These properties can significantly impact the bioavailability of the compound, influencing its efficacy and safety profile.

Biological Activity

The compound 4-bromo-N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)benzamide is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for its application in medicinal chemistry, particularly in the development of therapeutic agents. This article delves into the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data tables, case studies, and research findings.

Molecular Structure

The molecular formula of 4-bromo-N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)benzamide is , with a molecular weight of 442.6 g/mol. The compound features a bromine atom at the para position of a benzamide moiety, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C27H30N4O2 |

| Molecular Weight | 442.6 g/mol |

| CAS Number | 941995-64-8 |

Anticancer Activity

Recent studies have indicated that compounds similar to 4-bromo-N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)benzamide exhibit significant anticancer properties. For instance, derivatives targeting fibroblast growth factor receptor-1 (FGFR1) have shown promise in inhibiting non-small cell lung cancer (NSCLC) cell lines. The compound C9, a related analog, demonstrated IC50 values ranging from 1.25 to 2.31 µM against various NSCLC cell lines, suggesting that modifications in the chemical structure can enhance anticancer efficacy .

The mechanism through which these compounds exert their effects often involves the inhibition of key signaling pathways associated with cancer progression. For example, compounds targeting FGFR1 can induce apoptosis and arrest the cell cycle at the G2 phase in cancer cells . Additionally, molecular docking studies have revealed that these compounds can form multiple hydrogen bonds with their target receptors, stabilizing the ligand-receptor complex and enhancing biological activity.

Study 1: Anticancer Evaluation

In a study evaluating the anticancer potential of benzamide derivatives, several compounds were synthesized and tested against MCF7 breast cancer cells using the Sulforhodamine B assay. The results indicated that certain modifications led to enhanced cytotoxicity compared to standard treatments .

Study 2: Molecular Docking Analysis

Molecular docking simulations using software like Schrodinger revealed that compounds similar to 4-bromo-N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)benzamide bind effectively to target proteins involved in cancer pathways. This computational approach aids in predicting the binding affinity and orientation of these compounds within their active sites .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as a therapeutic agent. Studies have indicated that modifications to the indoline structure can enhance biological activity:

- Neuropharmacological Effects : Research indicates that compounds with similar structures may interact with serotonin receptors, potentially offering therapeutic benefits for anxiety and depression.

- Anticancer Activity : Indoline derivatives have shown promise in inducing apoptosis in cancer cells. Mechanisms include modulation of cell cycle pathways and activation of apoptotic signals.

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on various enzymes:

- Cyclooxygenase Inhibition : Similar benzamide derivatives have demonstrated inhibitory effects on cyclooxygenase enzymes, which are crucial in inflammatory responses. The bromine substitution in this compound may enhance its potency against these enzymes.

- Acetylcholinesterase Inhibition : Compounds with structural similarities have been explored as potential inhibitors of acetylcholinesterase, which is relevant for treating Alzheimer's disease. The interaction of such compounds with the enzyme could lead to increased acetylcholine levels, thereby improving cognitive function .

Case Study 1: Neuropharmacological Evaluation

A study focusing on indoline derivatives indicated that modifications similar to those in 4-bromo-N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)benzamide could significantly affect serotonin receptor binding affinities. This suggests potential use in anxiety and depression treatments.

Case Study 2: Anticancer Mechanism Exploration

Research on indoline-based compounds highlighted their ability to induce apoptosis through various pathways. The study suggested that the specific structural features of 4-bromo-N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)benzamide might enhance its anticancer properties by modulating apoptotic pathways and cell cycle arrest mechanisms.

Comparison with Similar Compounds

Substituent Effects and Molecular Parameters

The compound’s closest structural analogues include:

Key Observations :

- Electron-Donating vs. In contrast, nitro or halogen substituents (e.g., in 4MNB or halogenated analogues) reduce electron density, favoring different binding modes .

- Ring Systems : The indolinyl group introduces conformational rigidity compared to simpler aryl groups (e.g., nitrobenzene in 4MNB) or aliphatic chains (e.g., cyclohexyl in Bromadoline). This may improve selectivity for sterically constrained targets .

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule can be dissected into three primary components: (1) the 4-bromobenzoyl moiety, (2) the ethylenediamine backbone, and (3) the 4-(dimethylamino)phenyl and indolin-1-yl substituents. Retrosynthetically, the molecule is derived from the condensation of 4-bromobenzoic acid with a bis-substituted ethylamine intermediate. The ethylamine intermediate itself requires the simultaneous incorporation of 4-(dimethylamino)phenyl and indolin-1-yl groups, likely via nucleophilic addition or reductive amination strategies.

Synthetic Routes to the Ethylamine Intermediate

Condensation of 4-(Dimethylamino)acetophenone with Indoline-1-carbaldehyde

A pivotal step involves the formation of the ethylamine backbone. Drawing parallels from iminothiazoline synthesis, 4-(dimethylamino)acetophenone (1.0 equiv) reacts with indoline-1-carbaldehyde (1.2 equiv) in dry ethanol under acidic catalysis (HCl, 0.2 mL per 10 mL solvent). The mixture is heated at 130°C for 48 hours, facilitating a nucleophilic addition-elimination sequence to yield 2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)acetaldehyde (Intermediate A). Reduction of the aldehyde to the corresponding primary alcohol is achieved using sodium borohydride (NaBH₄, 2.0 equiv) in methanol at 0°C.

Table 1: Reaction Conditions for Intermediate A Synthesis

| Component | Quantity | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-(Dimethylamino)acetophenone | 1.0 equiv | EtOH, HCl, 130°C, 48 h | 65% | |

| Indoline-1-carbaldehyde | 1.2 equiv | |||

| NaBH₄ | 2.0 equiv | MeOH, 0°C, 2 h | 89% |

Conversion to Ethylamine via Curtius Rearrangement

The primary alcohol undergoes Curtius rearrangement using diphenylphosphoryl azide (DPPA, 1.5 equiv) and triethylamine (TEA, 3.0 equiv) in toluene at 80°C. This yields the corresponding isocyanate, which is hydrolyzed in situ with aqueous HCl to generate 2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethylamine (Intermediate B).

Amide Bond Formation with 4-Bromobenzoic Acid

Activation of 4-Bromobenzoic Acid

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) in dichloromethane (DCM) under nitrogen atmosphere. After 30 minutes of stirring, Intermediate B (1.0 equiv) is added, and the reaction proceeds at room temperature for 12 hours.

Table 2: Amide Coupling Parameters

| Reagent | Quantity | Solvent | Time | Yield | Reference |

|---|---|---|---|---|---|

| EDC/HOBt | 1.2 equiv | DCM | 12 h | 78% | |

| Intermediate B | 1.0 equiv |

Optimization and Mechanistic Insights

Q & A

Q. Characterization methods :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and purity (e.g., aromatic proton signals at δ 7.2–8.1 ppm, dimethylamino group at δ 2.8–3.1 ppm) .

- X-ray Crystallography : Resolves intramolecular interactions (e.g., C–H···O/N hydrogen bonds stabilizing the indolinyl-benzamide core) .

- Mass Spectrometry : ESI-HRMS validates molecular weight (e.g., [M+H] ion matching theoretical mass) .

Basic Question: How is the compound’s spatial conformation analyzed, and what role do substituents play in its stability?

Answer:

- X-ray Diffraction : Reveals crystal packing and intramolecular interactions. For analogous structures, the dimethylamino group adopts a planar orientation, while the indolinyl moiety forms π-stacking with adjacent aromatic rings .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict bond angles and torsional strain. Substituents like the bromine atom enhance steric bulk, influencing solubility and reactivity .

Advanced Question: What methodologies identify the compound’s biological targets and mechanisms of action?

Answer:

- Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR, CDK2) using fluorescence-based assays (IC values reported for structurally similar benzamides) .

- Cellular Uptake Studies : Radiolabeled analogs (e.g., H-tagged) quantify intracellular accumulation in cancer cell lines (e.g., MCF-7) .

- Receptor Binding Assays : Competitive displacement experiments with known ligands (e.g., serotonin receptor antagonists) validate target specificity .

Advanced Question: How can computational studies predict the compound’s pharmacokinetics and structure-activity relationships (SAR)?

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., docking scores for the bromobenzamide core in ATP-binding pockets) .

- QSAR Models : Regression analysis links substituent electronegativity (e.g., bromine’s σ value) to bioactivity. Higher lipophilicity (logP >3) correlates with enhanced membrane permeability .

- ADMET Prediction : SwissADME estimates metabolic stability (CYP3A4 clearance) and blood-brain barrier penetration .

Advanced Question: How do researchers resolve contradictions in reported bioactivity data across studies?

Answer:

- Experimental Replication : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .

- Meta-Analysis : Pool data from multiple studies (e.g., IC values for indolinyl derivatives) to identify outliers and validate trends .

- Structural Analog Comparison : Compare activity of 4-bromo analogs with non-brominated counterparts to isolate substituent effects .

Advanced Question: What strategies optimize the compound’s selectivity for therapeutic applications?

Answer:

- Proteome-Wide Profiling : Use affinity chromatography with immobilized compound to identify off-target binding .

- Isosteric Replacement : Replace bromine with chlorine or methyl groups to modulate steric/electronic effects while retaining activity .

- Pharmacophore Modeling : Highlight critical interaction sites (e.g., hydrogen-bond acceptors in the benzamide backbone) for selective target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.